molecular formula C6H7N3O B15331395 1-(4-Aminopyrimidin-2-yl)ethanone

1-(4-Aminopyrimidin-2-yl)ethanone

Cat. No.: B15331395
M. Wt: 137.14 g/mol
InChI Key: OTLPBSUQWCUNIG-UHFFFAOYSA-N
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Description

1-(4-Aminopyrimidin-2-yl)ethanone is a heterocyclic organic compound featuring a pyrimidine ring with an amino group at the fourth position and an ethanone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminopyrimidin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-aminopyrimidine with acetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Aminopyrimidin-2-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Aminopyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target .

Comparison with Similar Compounds

  • 1-(2-Aminopyrimidin-4-yl)ethanone
  • 2-(4-Aminopyrimidin-5-yl)ethanone
  • 3-(4-Aminopyrimidin-6-yl)ethanone

Comparison: 1-(4-Aminopyrimidin-2-yl)ethanone is unique due to the position of the amino and ethanone groups on the pyrimidine ring. This positional difference can significantly influence the compound’s reactivity and biological activity. For example, 1-(2-Aminopyrimidin-4-yl)ethanone may exhibit different binding affinities and selectivities compared to this compound .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

1-(4-aminopyrimidin-2-yl)ethanone

InChI

InChI=1S/C6H7N3O/c1-4(10)6-8-3-2-5(7)9-6/h2-3H,1H3,(H2,7,8,9)

InChI Key

OTLPBSUQWCUNIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=CC(=N1)N

Origin of Product

United States

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